ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate

Descripción

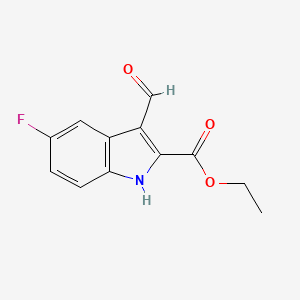

Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate is a substituted indole derivative characterized by:

- A fluorine atom at position 5 of the indole ring.

- A formyl group (-CHO) at position 2.

- An ethyl ester (-COOEt) at position 2.

This compound serves as a versatile intermediate in organic synthesis, particularly for forming hydrazones, Schiff bases, and heterocyclic derivatives via condensation reactions involving the formyl group . Its molecular formula is C₁₂H₁₀FNO₃, with a molecular weight of 251.21 g/mol (CAS: 1777789-50-0) .

Propiedades

IUPAC Name |

ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3/c1-2-17-12(16)11-9(6-15)8-5-7(13)3-4-10(8)14-11/h3-6,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETRZXCTCCBKSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402269 | |

| Record name | ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199603-85-5 | |

| Record name | ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate typically involves the formylation of ethyl 5-fluoroindole-2-carboxylate. One common method is the Vilsmeier-Haack reaction, where the indole derivative is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride . The reaction is carried out under reflux conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Ethyl 5-fluoro-3-carboxy-1H-indole-2-carboxylate.

Reduction: Ethyl 5-fluoro-3-hydroxymethyl-1H-indole-2-carboxylate.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, including antitumor and antiviral compounds.

Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

Chemical Biology: It serves as a probe to study biochemical pathways and mechanisms.

Industrial Applications: It is used in the development of agrochemicals and other industrial products.

Mecanismo De Acción

The mechanism of action of ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, while the formyl group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in drug discovery and development .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Indole Derivatives

Substituent Effects on Reactivity and Properties

Ethyl 5-Fluoroindole-2-Carboxylate (Compound 6 in )

- Structure : Lacks the formyl group at position 3.

- Reactivity : Used as a precursor for synthesizing carboxamide derivatives via nucleophilic acyl substitution .

- Key Difference : Absence of the formyl group limits its utility in condensation reactions, making it less reactive than the target compound.

Ethyl 5-Chloro-3-Hexanoyl-1H-Indole-2-Carboxylate ()

- Structure: Chlorine at position 5 and a hexanoyl group (-COC₅H₁₁) at position 3.

- Reactivity: The hexanoyl group introduces steric bulk, reducing accessibility for further reactions compared to the formyl group.

- Physical Properties : Higher molecular weight (306.9 g/mol) and lipophilicity due to the alkyl chain .

Ethyl 5-Fluoro-3-Iodo-1H-Indole-2-Carboxylate ()

Electronic and Steric Comparisons

Key Insights :

- The formyl group in the target compound enhances electrophilicity at position 3, facilitating nucleophilic additions (e.g., hydrazine to form hydrazides) .

- Trifluoromethyl (-CF₃) and iodo substituents introduce greater steric and electronic effects, altering reaction pathways and biological activity .

Hydrazone Formation ()

- The formyl group reacts with hydrazine to yield 5-fluoro-3-phenyl-1H-indole-2-carbohydrazide , a precursor for 1,3,4-oxadiazoles .

- In contrast, iodo or trifluoromethyl derivatives require alternative strategies (e.g., cross-coupling) for functionalization .

Schiff Base Derivatives ()

- Condensation with 2-aminothiazol-4(5H)-one forms 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid, highlighting the formyl group’s role in generating bioactive heterocycles .

Physical and Spectral Properties

Notes:

Actividad Biológica

Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate is a notable compound within the indole derivative family, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and potential therapeutic applications.

Indole derivatives have garnered attention in medicinal chemistry due to their wide-ranging biological effects, including anticancer, antiviral, and antimicrobial activities. This compound serves as an important intermediate in the synthesis of various therapeutic agents, making it a subject of extensive research.

Target Interactions

This compound interacts with multiple biological targets, influencing various biochemical pathways. The presence of the fluoro group enhances its binding affinity to specific receptors and enzymes, which is crucial for its pharmacological effects.

Biochemical Pathways

This compound has been implicated in several biochemical pathways:

- Antiviral Activity : It exhibits the ability to inhibit viral replication by modulating host cell responses.

- Anticancer Properties : Indole derivatives are known to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and inhibition of cell proliferation.

- Antimicrobial Effects : this compound shows activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

In Vitro Studies

In laboratory settings, this compound has demonstrated significant biological activity:

- Antiviral Studies : Research indicates that this compound can inhibit viral replication in cell cultures, with effective concentrations varying based on the specific virus strain.

- Cytotoxicity Tests : In cancer cell lines, IC50 values have been reported in the low micromolar range, indicating potent cytotoxic effects against certain tumor types.

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and therapeutic potential of this compound:

- Dosage Effects : At low doses, this compound exhibits anti-inflammatory and antiviral effects without significant toxicity. However, higher doses may lead to adverse effects due to metabolic byproducts.

Case Studies

Several case studies highlight the efficacy of this compound in various therapeutic contexts:

Q & A

Basic: What are the established synthetic methodologies for ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate?

The synthesis typically involves multi-step reactions starting from indole scaffolds. A common approach includes:

- Step 1 : Introduction of the fluorine atom at the 5-position via electrophilic substitution or halogenation under controlled conditions (e.g., using fluorinating agents like Selectfluor®).

- Step 2 : Formylation at the 3-position using Vilsmeier-Haack conditions (POCl₃/DMF) or other formylating reagents.

- Step 3 : Esterification at the 2-position with ethyl alcohol in the presence of a base (e.g., K₂CO₃) or acid catalyst.

Reactions are often conducted under reflux in solvents like dimethylformamide (DMF) or ethanol, with progress monitored via thin-layer chromatography (TLC) .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Key parameters include:

- Catalyst selection : Sodium acetate (NaOAc) in acetic acid enhances condensation reactions (e.g., forming Schiff bases with amines) .

- Solvent effects : Polar aprotic solvents (DMF, acetonitrile) favor nucleophilic substitutions, while acetic acid aids in cyclization.

- Reaction time : Extended reflux durations (3–5 hours) improve crystallinity of intermediates, as seen in thiazolidinone derivative syntheses .

- Temperature control : Lower temperatures (0–5°C) during formylation reduce side reactions.

Basic: Which functional groups in this compound are most reactive, and how do they influence downstream applications?

The 3-formyl group is highly reactive, enabling:

- Schiff base formation with amines for bioactive heterocycles (e.g., thiazolidinones) .

- Knoevenagel condensations to generate α,β-unsaturated derivatives for drug discovery .

The ethyl carboxylate group provides stability and modulates lipophilicity, impacting pharmacokinetics .

Advanced: How do substituents (e.g., fluoro vs. bromo) alter electronic properties and reactivity?

- Fluorine at position 5 enhances electron-withdrawing effects, increasing electrophilicity of the formyl group and stabilizing intermediates via resonance .

- Comparative studies with bromo-substituted analogs (e.g., methyl 5-bromo-3-formyl-1H-indole-2-carboxylate) show reduced reactivity in nucleophilic substitutions due to weaker C–Br vs. C–F bond polarization .

Basic: What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., formyl proton at δ 9.8–10.2 ppm) .

- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 251.06 for C₁₂H₁₀FNO₃) .

Advanced: How can researchers resolve contradictions in spectral data or crystallographic results?

- Crystal structure validation : Single-crystal X-ray diffraction (SCXRD) resolves ambiguities in substituent orientation (e.g., planarity of the indole ring) .

- Dynamic NMR : Detects rotational barriers in formyl groups under varying temperatures, explaining split peaks in crowded spectra .

Basic: What biological activities are associated with this compound?

- Enzyme inhibition : Analogous indole derivatives inhibit HIV integrase and cancer-related kinases via π-π stacking and hydrogen bonding .

- Antimicrobial potential : Fluorinated indoles disrupt bacterial membrane proteins, as seen in studies with trifluoromethoxy-substituted analogs .

Advanced: What strategies are used to elucidate its mechanism of action?

- Molecular docking : Predicts binding affinity with targets like cyclooxygenase-2 (COX-2) .

- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) of protein-ligand interactions .

Basic: What are the recommended handling and storage protocols?

- Storage : Sealed containers under inert gas (N₂) at 2–8°C to prevent hydrolysis of the formyl group .

- Safety : Use PPE (gloves, goggles) due to potential irritancy; avoid inhalation of fine powders .

Advanced: How does the compound’s stability vary under different pH or solvent conditions?

- Acidic conditions : Formyl groups undergo hydration, forming geminal diols; stabilize with aprotic solvents (DMF, DMSO) .

- Basic conditions : Ester hydrolysis occurs above pH 9, generating carboxylic acid derivatives .

Advanced: How can structure-activity relationship (SAR) studies guide optimization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.